molecular formula C12H12ClN5O3 B507781 N-(5-chloro-2-pyridinyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)acetamide CAS No. 515829-32-0

N-(5-chloro-2-pyridinyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)acetamide

Cat. No.: B507781
CAS No.: 515829-32-0
M. Wt: 309.71g/mol
InChI Key: WVYVUDBLFBLFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)acetamide is an aromatic amide.

Scientific Research Applications

Antimicrobial Activity

The compound N-(5-chloro-2-pyridinyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)acetamide has been investigated for its potential in synthesizing various heterocyclic compounds with antimicrobial properties. Research by Bondock, Rabie, Etman, and Fadda (2008) highlights the synthesis of new heterocycles incorporating this compound, which demonstrated notable antimicrobial activity. This underscores its importance in developing new pharmaceutical agents targeting microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).

Construction of Polyheterocyclic Ring Systems

The compound also serves as a precursor in the construction of novel polyheterocyclic ring systems, as investigated by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019). Their research demonstrates its utility in synthesizing diverse pyrazolo[3,4-b]pyridine-based heterocycles, which are of interest in the field of medicinal chemistry for their potential biological activities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Dye and Pigment Industry Applications

The relevance of this compound extends to the dye and pigment industry. Drabina et al. (2009) discussed its role in the synthesis of benzimidazole derivatives, crucial in the dye manufacturing process. This research sheds light on the compound's versatility and its utility in industrial applications, particularly in the synthesis of complex organic molecules (Drabina et al., 2009).

Radioactive Labeling in Medical Imaging

In medical imaging, the compound's derivatives have been explored for radioactive labeling. El-Wetery et al. (2001) demonstrated the utility of a derivative in labeling with radioactive iodide, suggesting potential applications in cannabinoid receptor imaging and other diagnostic procedures in medicine (El-Wetery et al., 2001).

Properties

CAS No.

515829-32-0

Molecular Formula

C12H12ClN5O3

Molecular Weight

309.71g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C12H12ClN5O3/c1-7-12(18(20)21)8(2)17(16-7)6-11(19)15-10-4-3-9(13)5-14-10/h3-5H,6H2,1-2H3,(H,14,15,19)

InChI Key

WVYVUDBLFBLFJK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=NC=C(C=C2)Cl)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=NC=C(C=C2)Cl)C)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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